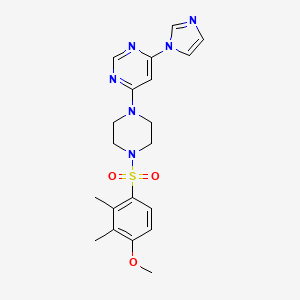

N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

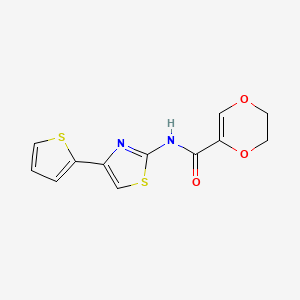

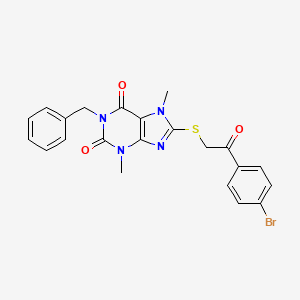

“N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide” is a chemical compound. Its structure is likely to contain a thiazole ring, which is a type of heterocyclic compound . The cyanophenyl group indicates the presence of a phenyl ring with a cyanide (-CN) substituent .

Synthesis Analysis

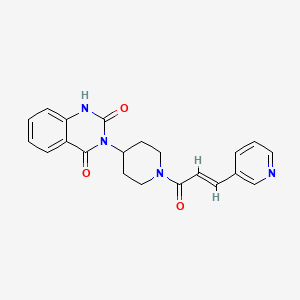

While specific synthesis methods for “N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide” are not available, similar compounds are often synthesized by coupling reactions . For example, N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Applications De Recherche Scientifique

Pesticidal Applications

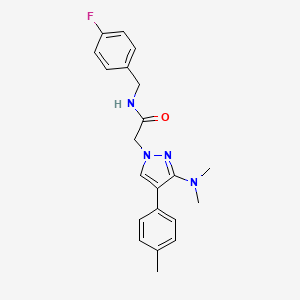

Benzamides, such as “N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide”, have been studied for their potential use in pesticides . A series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole were designed by bioisosterism, and synthesized easily via esterification, cyanation, cyclization and aminolysis reactions . The preliminary bioassay showed that most compounds had good larvicidal activities against mosquito larvae .

Fungicidal Applications

These compounds have also shown good fungicidal activities against eight tested fungi . For example, compound 7h exhibited better inhibitory activity (90.5%) than fluxapyroxad (63.6%) against Botrytis cinereal .

Insecticidal Applications

The 1,2,4-oxadiazole heterocyclic derivatives, which contain nitrogen and oxygen atoms, displayed diverse activities, such as insecticidal activity . This suggests that “N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide” could potentially be used in insecticides.

Antimicrobial Applications

There is ongoing research into the antimicrobial properties of benzamide derivatives . While specific studies on “N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide” are not available, it’s plausible that this compound could have similar properties.

Anticancer Applications

Benzamide derivatives are also being studied for their potential anticancer properties . Again, while specific studies on “N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide” are not available, it’s plausible that this compound could have similar properties.

Chemical Research

“N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide” could also be used in chemical research, particularly in the study of heterocyclic derivatives and their properties .

Orientations Futures

The future directions for research on “N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide” could include further exploration of its synthesis, characterization, and potential biological activities. Given the reported activities of similar thiazole derivatives, it may be of interest in the fields of medicinal chemistry and drug discovery .

Mécanisme D'action

Target of Action

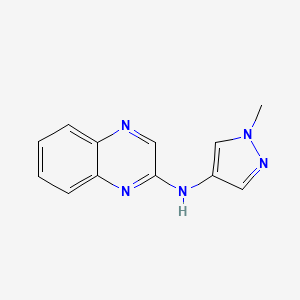

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Biochemical Pathways

Thiazole derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiazole derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Propriétés

IUPAC Name |

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3OS/c18-10-12-6-8-13(9-7-12)15-11-22-17(19-15)20-16(21)14-4-2-1-3-5-14/h1-9,11H,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXGOBJAOLRACP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![2-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2770073.png)

![N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2770075.png)

![Ethyl 3-(4-chlorophenyl)-5-(2,3-dimethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2770078.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2770081.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dichloro-N-methylbenzamide](/img/structure/B2770083.png)